

# Preclinical Efficacy and Safety of Pralurbactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pralurbactam** (formerly FL058) is a novel, next-generation diazabicyclooctane (DBO) non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. It is being developed to be co-administered with  $\beta$ -lactam antibiotics, primarily carbapenems like meropenem, to combat infections caused by multidrugresistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the preclinical studies on the efficacy and safety of **Pralurbactam**, offering valuable insights for researchers, scientists, and professionals involved in the drug development process.

**Pralurbactam**, in combination with a partner  $\beta$ -lactam, is designed to address the growing threat of resistance mediated by Ambler class A, C, and D  $\beta$ -lactamases[1].

## **Efficacy Data**

The preclinical efficacy of **Pralurbactam** has been evaluated through a series of in vitro and in vivo studies, primarily in combination with meropenem. These studies demonstrate its potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales (CRE).

### In Vitro Efficacy

**Pralurbactam**, in combination with meropenem, has shown significant in vitro activity against key carbapenemase-producing Enterobacterales. The addition of **Pralurbactam** leads to a



notable reduction in the Minimum Inhibitory Concentrations (MICs) of meropenem against these resistant strains.

Table 1: In Vitro Activity of Meropenem in Combination with **Pralurbactam** against Carbapenem-Resistant Enterobacterales

| Bacterial Species          | Resistance<br>Mechanism | Meropenem MIC<br>(μg/mL) | Meropenem +<br>Pralurbactam (4<br>μg/mL) MIC (μg/mL) |
|----------------------------|-------------------------|--------------------------|------------------------------------------------------|
| Escherichia coli           | NDM-producing           | Not specified            | MIC90: 0.5                                           |
| Klebsiella<br>pneumoniae   | NDM-producing           | Not specified            | MIC50: 0.25, MIC90: 4                                |
| Pseudomonas<br>aeruginosa  | Not specified           | No data available        | No data available                                    |
| Acinetobacter<br>baumannii | Not specified           | No data available        | No data available                                    |

Note: Data derived from an in vitro susceptibility study mentioned in a larger preclinical publication. The specific range of meropenem-only MICs for these isolates was not provided in the available search results.[1]

An unpublished in vitro susceptibility study demonstrated that **Pralurbactam** alone has some inhibitory effects on Escherichia coli. When combined with meropenem at a fixed concentration of 4  $\mu$ g/mL, it significantly lowered the MIC<sub>90</sub> for NDM-producing E. coli to 0.5 mg/L. For NDM-producing K. pneumoniae, the combination therapy resulted in MIC<sub>50</sub> and MIC<sub>90</sub> values of 0.25 and 4 mg/L, respectively[1].

## **In Vivo Efficacy**

The in vivo efficacy of the **Pralurbactam**/meropenem combination has been assessed in a neutropenic murine thigh infection model. This model is a standard in preclinical antibiotic development to evaluate the bactericidal activity of new agents in a setting that mimics an immunocompromised state.



In this model, the combination of **Pralurbactam** and meropenem demonstrated a significant reduction in bacterial burden compared to meropenem alone against carbapenemase-producing K. pneumoniae and E. coli. The key pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with the efficacy of **Pralurbactam** was the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > CT) [1].

Table 2: In Vivo Efficacy of **Pralurbactam**/Meropenem in a Neutropenic Murine Thigh Infection Model

| Bacterial Species        | PK/PD Index for<br>Pralurbactam | Target for<br>Bacteriostatic<br>Effect | Target for 1-log <sub>10</sub><br>Bacterial<br>Reduction |
|--------------------------|---------------------------------|----------------------------------------|----------------------------------------------------------|
| Klebsiella<br>pneumoniae | %fT > 1 mg/L                    | 38.4%                                  | 63.6%                                                    |
| Escherichia coli         | %fT > 1 mg/L                    | 1.8%                                   | 40.1%                                                    |

Note: These data are based on a study where the dose of meropenem was fixed.[1]

The study concluded that a %fT > 1 mg/L of 38.4% for **Pralurbactam** was required for a bacteriostatic effect against K. pneumoniae, while a target of 63.6% was needed for a  $1-\log_{10}$  reduction in bacterial load[1]. For E. coli, the required exposures were lower[1]. These findings are crucial for informing the optimal dosing regimens in future clinical trials.

## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of **Pralurbactam**.

### In Vitro Susceptibility Testing (MIC Determination)

While a specific, detailed protocol for **Pralurbactam** MIC determination was not available in the searched literature, the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) is the generally accepted procedure.



#### General Broth Microdilution Protocol:

- Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
- Drug Preparation: Stock solutions of meropenem and **Pralurbactam** are prepared. Serial twofold dilutions of meropenem are made in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of **Pralurbactam** (e.g., 4 μg/mL) is added to each well containing the serially diluted meropenem.
- Inoculation: The standardized bacterial suspension is further diluted and added to each well
  of a microtiter plate, resulting in a final concentration of approximately 5 x 10<sup>5</sup> colony-forming
  units (CFU)/mL.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

## **Time-Kill Assays**

Detailed time-kill assay protocols specific to **Pralurbactam** were not found in the search results. However, a general methodology for time-kill assays is described below.

#### General Time-Kill Assay Protocol:

- Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic growth phase.
- Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with the
  antimicrobial agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) of
  meropenem alone and in combination with a fixed concentration of **Pralurbactam**. A growth
  control without any antibiotic is also included.
- Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).



- Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log<sub>10</sub> CFU/mL over time is plotted for each antimicrobial concentration. Synergy is typically defined as a ≥2-log<sub>10</sub> decrease in CFU/mL between the combination and its most active single agent at 24 hours, while bactericidal activity is defined as a ≥3-log<sub>10</sub> reduction in CFU/mL from the initial inoculum.

## In Vivo Neutropenic Murine Thigh Infection Model

The protocol for the neutropenic murine thigh infection model used in the preclinical evaluation of **Pralurbactam**/meropenem is as follows[1]:

- Animal Model: Female ICR mice are used for the study.
- Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on days -4 and -1 relative to the day of infection.
- Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae or E. coli) is injected into the thigh muscles of the mice.
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.
   Pralurbactam and meropenem are administered via intraperitoneal or subcutaneous injection at various dosing regimens.
- Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration (CFU/thigh).
- Data Analysis: The change in log10 CFU/thigh is calculated relative to the bacterial count at the start of treatment.

# **Safety and Toxicology**

Comprehensive preclinical safety and toxicology data for **Pralurbactam** are not extensively available in the public domain. However, a completed Phase I clinical trial has indicated that



**Pralurbactam** exhibits good safety, tolerance, and pharmacokinetic profiles in humans[1]. Standard preclinical safety evaluations for a new drug would typically include:

- Safety Pharmacology: Studies to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to identify potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).
- Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic mutations or chromosomal damage.
- Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
- Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically required for drugs intended for chronic use.

Without specific published data on these studies for **Pralurbactam**, a definitive preclinical safety profile cannot be constructed.

# **Mechanism of Action and Signaling Pathways**

**Pralurbactam** is a diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor. Its mechanism of action is based on the covalent, and often reversible, acylation of the active site serine of  $\beta$ -lactamase enzymes. This prevents the hydrolysis of the partner  $\beta$ -lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. **Pralurbactam** is reported to be active against Ambler class A, C, and D  $\beta$ -lactamases[1].

The general signaling pathway for  $\beta$ -lactamase inhibition by a DBO inhibitor can be visualized as follows:





#### Click to download full resolution via product page

Caption: Mechanism of action of **Pralurbactam** in combination with a β-lactam antibiotic.

The following diagram illustrates the general experimental workflow for preclinical evaluation of a new  $\beta$ -lactamase inhibitor combination:



Click to download full resolution via product page

Caption: General experimental workflow for preclinical evaluation of a new  $\beta$ -lactamase inhibitor.



#### Conclusion

The available preclinical data suggest that **Pralurbactam** is a promising  $\beta$ -lactamase inhibitor with the potential to restore the activity of meropenem against carbapenem-resistant Enterobacterales harboring class A, C, and D  $\beta$ -lactamases. The in vivo efficacy demonstrated in the murine thigh infection model, coupled with a favorable safety profile observed in an early clinical trial, supports its continued development. However, a more comprehensive understanding of its in vitro spectrum of activity against a wider range of resistant pathogens and detailed public data on its preclinical safety and toxicology profile are needed to fully delineate its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a framework for further research and development in this critical area of infectious disease therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetic/pharma-codynamic study of pralurbactam (FL058) combined with meropenem in a neutropenic murine thigh infection model PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Efficacy and Safety of Pralurbactam: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395831#preclinical-studies-on-pralurbactam-efficacy-and-safety]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com